molecular formula C21H27NO2 B3942779 4-butoxy-N-(4-phenylbutan-2-yl)benzamide

4-butoxy-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3942779
M. Wt: 325.4 g/mol
InChI Key: OJVYDIYGUSTBKS-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-butoxy benzoyl group linked to a 4-phenylbutan-2-yl amine moiety.

Properties

IUPAC Name

4-butoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-4-16-24-20-14-12-19(13-15-20)21(23)22-17(2)10-11-18-8-6-5-7-9-18/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVYDIYGUSTBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-phenylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-butoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-butoxy-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold is highly versatile, with modifications at the N-alkyl/aryl position and the benzoyl para-substituent dictating pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituent on N-Atom Benzoyl Para-Substituent Molecular Formula Molecular Weight (g/mol) logP Key References
4-Butoxy-N-(4-phenylbutan-2-yl)benzamide 4-Phenylbutan-2-yl Butoxy C₂₁H₂₇NO₂ 325.45* ~5.0† N/A
VU0040237 2-Fluorophenyl Butoxy C₁₇H₁₈FNO₂ 299.33 3.8‡
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 2-(Thiophen-2-yl)ethyl Butoxy C₁₇H₂₁NO₂S 303.42 4.01
AS-4370 (Gastrokinetic agent) 4-(4-Fluorobenzyl)-2-morpholinylmethyl Ethoxy C₂₃H₂₇FN₂O₃ 422.48 2.9§
N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide 2-(1H-Benzoimidazol-2-yl)phenyl Butoxy C₂₄H₂₃N₃O₂ 385.46 4.5‡

*Calculated based on structural similarity; †Estimated via analogous compounds; ‡Experimentally reported; §Predicted.

Key Observations :

  • Lipophilicity: The 4-phenylbutan-2-yl group in the target compound increases logP compared to analogs like VU0040237 (logP ~5.0 vs.
  • Steric Bulk : The 4-phenylbutan-2-yl group introduces greater steric hindrance than smaller substituents (e.g., 2-fluorophenyl in VU0040237), which may affect binding to receptors like mGluR5 .

Key Observations :

  • Yields for complex analogs (e.g., quinazolinone derivatives) are moderate (~60%), while multi-step syntheses (e.g., benzoimidazole-containing analogs) achieve >30% overall yield .
mGluR5 Modulation
  • VU0040237 : A positive allosteric modulator (PAM) of mGluR5 with EC₅₀ = 33 nM. The 2-fluorophenyl group optimizes receptor binding .
  • Target Compound : The 4-phenylbutan-2-yl group may reduce potency compared to VU0040237 due to steric clashes, though direct data are lacking.
Antitumor Activity
  • N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide : Exhibits antitumor activity, attributed to the benzoimidazole moiety enhancing DNA interaction .
Gastrokinetic Effects
  • AS-4370 : A potent gastrokinetic agent (ED₅₀ = 0.1 mg/kg in rats) with a morpholine substituent enabling dopamine D2 receptor avoidance .
  • Target Compound : Lacks polar groups (e.g., morpholine), likely rendering it inactive in this context.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s high logP (~5.0) suggests favorable blood-brain barrier penetration but poor aqueous solubility, contrasting with AS-4370 (logP = 2.9), which balances solubility and permeability .
  • Hydrogen Bonding: The 4-phenylbutan-2-yl group reduces hydrogen-bond donors (1 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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